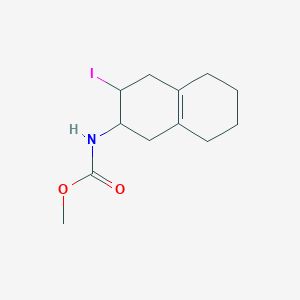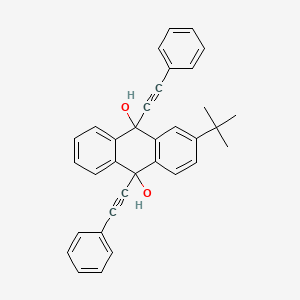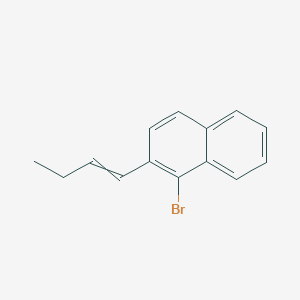
methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an iodinated naphthalene ring system, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a naphthalene derivative, followed by the introduction of a carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(3-chloro-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
- Methyl N-(3-bromo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
- Methyl N-(3-fluoro-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
Uniqueness
The presence of the iodine atom in methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate imparts unique chemical properties, such as increased reactivity and potential for radiolabeling. This makes it distinct from its chloro, bromo, and fluoro counterparts, which may have different reactivity and applications.
Propiedades
Número CAS |
20646-94-0 |
|---|---|
Fórmula molecular |
C12H18INO2 |
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C12H18INO2/c1-16-12(15)14-11-7-9-5-3-2-4-8(9)6-10(11)13/h10-11H,2-7H2,1H3,(H,14,15) |
Clave InChI |
BOHVNHJVNTVKPU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1CC2=C(CCCC2)CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)





![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)

